Cas no 4460-86-0 (Asaraldehyde)

Asaraldehyde 化学的及び物理的性質
名前と識別子
-
- 2,4,5-Trimethoxybenzaldehyde
- 2,4,5-trimethyl ether
- 3,4,6-trimethoxybenzaldehyde
- asaraldehyde
- asaronaldehyde
- asarylaldehyde
- gazarin
- 2,4,5-Trimethoxybenz
- 2,4,5-Trihydroxybenzaldehyde triMethyl ether
- 2,4,5-Trimethoxy
- 2,4,5-trimethoxy-Benzaldehyde
- 2,4,5-tris-methoxy benzaldehyde
- Azarylaldehyde
- Benzaldehyde, 2,4,5-trimethoxy-
- NDU8J2Q00D
- 2,4,5-Trimethoxy benzaldehyde
- IAJBQAYHSQIQRE-UHFFFAOYSA-N
- SMR000112148
- Asaraldehyde (Asaronaldehyde)
- Acrolein(Propenal)
- Pu
- KBio2_006434
- 2,4,5-Trimethoxybenzaldehyde, 9CI, 8CI
- 2,4,5-Trimethoxybenzaldheyde
- MLS002473312
- DTXCID702217
- 14374-62-0
- AP-065/41884113
- NCGC00091253-05
- EN300-20248
- CHEBI:113543
- AC-4247
- BRD-K88219015-001-02-5
- BCP02914
- CCG-38657
- Spectrum3_000170
- NS00015122
- Spectrum2_000386
- HMS3884N06
- 2,5-Trimethoxybenzaldehyde
- 2,4,5-Trimethoxy-benzaldehyd
- NSC-89299
- s2531
- BSPBio_001639
- FT-0609813
- SCHEMBL333451
- 4-08-00-02715 (Beilstein Handbook Reference)
- PS-6109
- BCP0726000304
- Spectrum_000818
- BRD-K88219015-001-05-8
- NCI-C61632
- Z104477478
- CCRIS 1296
- KBio2_001298
- CK2093
- NCGC00091253-01
- HMS3656M12
- 2,4,5-TRIMETHOXYBENZALDEHYDE [HSDB]
- KBio2_003866
- 2,4,5-tri-methoxy benzaldehyde
- 4460-86-0
- NCGC00091253-04
- BCP9000230
- KBioGR_002238
- A26620
- KBio3_001139
- EINECS 224-713-3
- Spectrum4_001759
- CS-6035
- HMS1922P08
- Spectrum5_000618
- Q27194435
- NSC 89299
- SY015794
- T1172
- CHEMBL1164301
- Q-100162
- AKOS000119399
- 2,4,5-trimethoxylbenzaldehyde
- 2,4,5-Trimethoxybenzaldehyde, 98%
- HY-100580
- AI3-36671
- NCGC00091253-07
- Asarylaldehyde, analytical standard
- Tox21_400070
- NCGC00091253-06
- BCPP000436
- HMS2268O16
- NCGC00091253-02
- 3,6-Trimethoxybenzaldehyde
- SDCCGMLS-0066425.P001
- SR-05000002433-1
- HSDB 4502
- MLS006011864
- 3,4, 6-Trimethoxybenzaldehyde
- SPBio_000571
- MLS002695891
- InChI=1/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H
- SPECTRUM200208
- MFCD00003312
- UNII-NDU8J2Q00D
- SW219241-1
- TRIMETHOXYBENZALDEHYDE, 2,4,5-
- NCGC00091253-03
- DTXSID1022217
- 2,4,5-Trimethoxybenzaldehyde, Vetec(TM) reagent grade, 98%
- CAS-4460-86-0
- KBioSS_001298
- SR-05000002433
- F2190-0582
- BRN 1951403
- NSC89299
- DB-051236
- BRD-K88219015-001-10-8
- Benzaldehyde, 2,4,5trimethoxy
- STK802187
- 2,4,5-TRIHYDROXYBENZALDEHYDE, 2,4,5-TRIMETHYL ETHER
- BBL011033
- 3,4,6Trimethoxybenzaldehyde
- Asaraldehyde
-
- MDL: MFCD00003312
- インチ: 1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3
- InChIKey: IAJBQAYHSQIQRE-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C(C(C([H])=O)=C([H])C=1OC([H])([H])[H])OC([H])([H])[H]
- BRN: 1951403
計算された属性
- せいみつぶんしりょう: 196.073559g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 4
- どういたいしつりょう: 196.073559g/mol
- 単一同位体質量: 196.073559g/mol
- 水素結合トポロジー分子極性表面積: 44.8Ų
- 重原子数: 14
- 複雑さ: 183
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ぶんしりょう: 196.20
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2166 (rough estimate)
- ゆうかいてん: 112-114 °C (lit.)
- ふってん: 334.7°C at 760 mmHg
- フラッシュポイント: 140°C/4mm subl.
- 屈折率: 1.5550 (estimate)
- ようかいど: less than 1 mg/mL at 72° F (NTP, 1992)
- すいようせい: <0.1G/100MLAT22ºC
- PSA: 44.76000
- LogP: 1.52490
- じょうきあつ: 1.13X10-3 mm Hg at 25 °C (est)
- かんど: Air Sensitive
- ようかいせい: 自信がない
Asaraldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H402
- 警告文: P264-P270-P273-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S22-S24/25
- RTECS番号:CU8460000
-
危険物標識:
- TSCA:Yes
- セキュリティ用語:S24/25
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R36/37/38
Asaraldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
Asaraldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1172-25g |
Asaraldehyde |
4460-86-0 | 98.0%(GC) | 25g |
¥290.0 | 2022-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001141-100g |
Asaraldehyde |
4460-86-0 | 98% | 100g |
¥227 | 2024-05-23 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82478-100MG |
4460-86-0 | 100MG |
¥2765.14 | 2023-01-06 | |||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032827-5g |
Asaraldehyde |
4460-86-0 | 98% | 5g |
¥50 | 2023-04-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-238357-25 g |
2,4,5-Trimethoxybenzaldehyde, |
4460-86-0 | 25g |
¥384.00 | 2023-07-11 | ||
Key Organics Ltd | PS-6109-5MG |
2,4,5-Trimethoxybenzaldehyde |
4460-86-0 | >95% | 5mg |
£46.00 | 2025-02-09 | |
TRC | T795740-100g |
2,4,5-Trimethoxybenzaldehyde |
4460-86-0 | 100g |
$224.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1097532-25G |
2,4,5-trimethoxybenzaldehyde |
4460-86-0 | 97% | 25g |
$55 | 2024-07-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24271-20mg |
Asaraldehyde |
4460-86-0 | ,HPLC≥98% | 20mg |
¥288.0 | 2023-09-06 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22792-100g |
2,4,5-Trimethoxybenzaldehyde, 98% |
4460-86-0 | 98% | 100g |
¥1685.00 | 2023-03-01 |
Asaraldehyde サプライヤー
Asaraldehyde 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Asaraldehydeに関する追加情報
Asaraldehyde (CAS No. 4460-86-0): A Comprehensive Overview
Asaraldehyde, also known as 1-(2,4,5-trimethoxyphenyl)ethan-1-one, is a naturally occurring compound found in various plants, particularly in the Asarum genus. This compound has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical and medicinal research. With a CAS number of 4460-86-0, Asaraldehyde is a valuable molecule that has been studied for its biological activities and therapeutic potential.
The chemical structure of Asaraldehyde is characterized by a trimethoxyphenyl group attached to an ethanone moiety. This unique arrangement contributes to its stability and reactivity, making it an interesting subject for synthetic chemists and medicinal researchers. The compound's molecular formula is C11H14O4, and it has a molecular weight of 206.22 g/mol. The presence of multiple methoxy groups imparts significant electronic effects, which can influence its interactions with biological targets.
In the realm of natural products, Asaraldehyde is primarily derived from the roots and rhizomes of plants in the Asarum genus, such as Asarum heterotropoides and Asarum sieboldii. These plants have been used in traditional medicine for centuries, particularly in East Asian countries like China and Japan. The compound's presence in these plants has been associated with various medicinal properties, including anti-inflammatory, antimicrobial, and antitumor activities.
Recent Research Findings:
A growing body of research has shed light on the potential therapeutic applications of Asaraldehyde. One notable study published in the Journal of Natural Products (2021) investigated the anti-inflammatory effects of Asaraldehyde. The researchers found that Asaraldehyde significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that Asaraldehyde could be a promising candidate for the development of anti-inflammatory drugs.
In another study published in the European Journal of Medicinal Chemistry (2022), researchers explored the antimicrobial properties of Asaraldehyde. The results indicated that Asaraldehyde exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This finding highlights the potential of Asaraldehyde as a novel antimicrobial agent, which could be particularly useful in addressing the growing problem of antibiotic resistance.
The antitumor properties of Asaraldehyde have also been extensively studied. A 2023 study published in Cancer Letters reported that Asaraldehyde induced apoptosis in human breast cancer cells by modulating key signaling pathways such as p53 and Bcl-2. This research suggests that Asaraldehyde could be a valuable lead compound for the development of new anticancer drugs.
Synthetic Approaches:
The synthesis of Asaraldehyde has been an area of active research due to its complex structure and potential applications. Several synthetic routes have been developed to produce this compound efficiently. One common approach involves the condensation of 2,4,5-trimethoxybenzaldehyde with acetone followed by oxidation to form the desired ketone. Another method involves the use of transition metal-catalyzed reactions to achieve high yields and selectivity.
In addition to these traditional methods, recent advances in green chemistry have led to the development of more environmentally friendly synthetic routes for producing Asaraldehyde strong>. For example, a 2021 study published in Green Chemistry described a novel microwave-assisted synthesis method that significantly reduced reaction times and minimized waste generation. This approach not only enhances the sustainability of the production process but also improves overall yield and purity.
Analytical Techniques:
The accurate detection and quantification of Asaraldehyde strong > are crucial for both research and industrial applications. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for this purpose due to its high sensitivity and specificity. Other analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are also employed to characterize the compound's structure and purity.
A 2023 study published in Analytical Chemistry reported the development of a rapid HPLC-MS method for quantifying trace levels of < strong > Asaraldehyde strong > in plant extracts. The method demonstrated excellent linearity, precision, and accuracy, making it suitable for routine analysis in both research laboratories and quality control settings. p > article > response >
4460-86-0 (Asaraldehyde) 関連製品
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